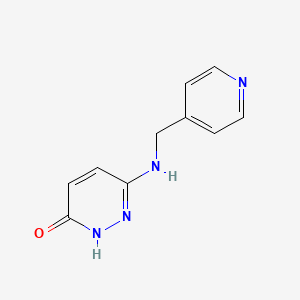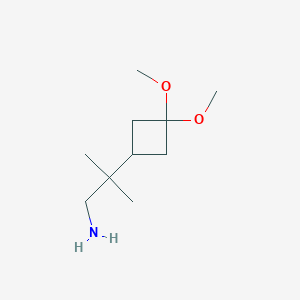
2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,3-Dimethoxycyclobutyl)-2-methylpropan-1-amine is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Heterocyclic Amine Formation in Cooked Meats
Heterocyclic amines (HCAs) are potent carcinogens formed in meats during cooking. These compounds, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), have been associated with an increased risk of colorectal adenomas, which are precursors to colorectal cancer. A systematic review and meta-analysis highlighted the association between high intake levels of HCAs and an elevated risk of colorectal adenomas, suggesting a positive correlation between dietary intake of meat mutagens and cancer risk (Martínez Góngora et al., 2018).
Food-derived Heterocyclic Amines and Breast Cancer
Research has implicated food-derived heterocyclic amines, like PhIP, in the etiology of human breast cancer. These compounds, found in cooked meats, form DNA adducts in the mammary gland upon metabolic activation and have been shown to cause mammary gland cancer in rodent models. This suggests a potential role for food-derived HAs as etiological agents in human breast cancer, warranting further investigation into their interaction with other dietary factors in mammary carcinogenesis (Snyderwine, 1994).
Advances in Heterocyclic Aromatic Amine Research
A comprehensive review on heterocyclic aromatic amines (HAAs) in food safety covered their formation, mitigation, metabolism, and risk assessment. This research emphasized the significance of reducing HAAs during food processing and controlling dietary intake to mitigate associated cancer risks. The review also detailed the metabolism of HAAs in humans and their biomarkers for exposure assessment, underlining the importance of advanced research in mitigating the health risks posed by HAAs (Chen et al., 2020).
特性
IUPAC Name |
2-(3,3-dimethoxycyclobutyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-9(2,7-11)8-5-10(6-8,12-3)13-4/h8H,5-7,11H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRCFZGUVYCVEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1CC(C1)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid](/img/structure/B1479345.png)
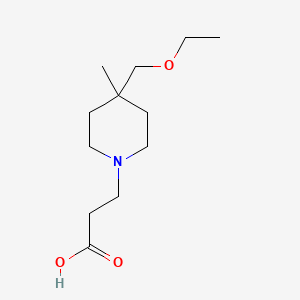

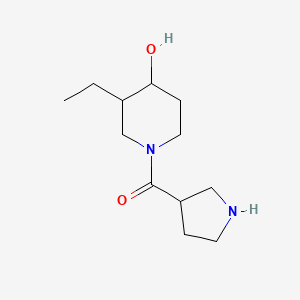
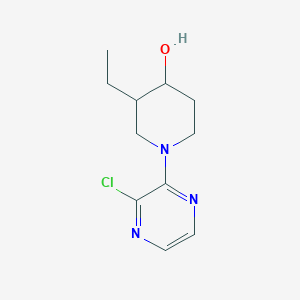
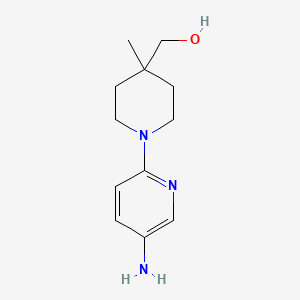
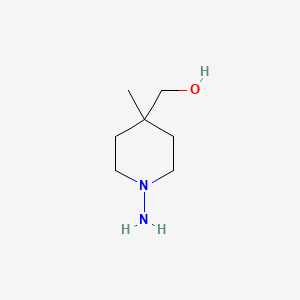

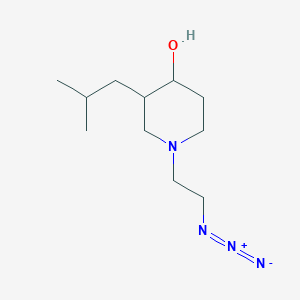
![4-((1R,2S,4R)-bicyclo[2.2.1]hept-5-en-2-yl)-6-chloro-2-cyclopropylpyrimidine](/img/structure/B1479361.png)

